molecular formula C27H34N2O9S B14942959 diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

Cat. No.: B14942959
M. Wt: 562.6 g/mol
InChI Key: HQHWFPSAJVRMRN-TURZUDJPSA-N
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Description

Diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, sulfonyl, and hydrazinylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the hydrazinylidene group: This step involves the reaction of a hydrazine derivative with a suitable precursor.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H34N2O9S

Molecular Weight

562.6 g/mol

IUPAC Name

diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C27H34N2O9S/c1-6-37-25(31)23-19(28-29-39(34,35)18-11-8-16(3)9-12-18)15-27(4,33)24(26(32)38-7-2)22(23)17-10-13-21(36-5)20(30)14-17/h8-14,22-24,29-30,33H,6-7,15H2,1-5H3/b28-19+

InChI Key

HQHWFPSAJVRMRN-TURZUDJPSA-N

Isomeric SMILES

CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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